molecular formula C18H24N2O3 B7469164 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

Cat. No. B7469164
M. Wt: 316.4 g/mol
InChI Key: OGZIGRANVIIKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied in the field of neuroscience. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.

Mechanism of Action

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding inhibits the activity of mGluR5, which results in the modulation of various neurological processes such as learning, memory, and synaptic plasticity. The inhibition of mGluR5 has been shown to have therapeutic potential in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid are primarily related to the modulation of mGluR5 activity. By inhibiting the activity of mGluR5, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to modulate various neurological processes such as learning, memory, and synaptic plasticity. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in in vivo experiments. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid. One direction is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is the study of the role of mGluR5 in various neurological processes. This could lead to a better understanding of the molecular mechanisms underlying learning, memory, and synaptic plasticity. Finally, the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid could also lead to the development of new tools for studying the role of mGluR5 in various neurological processes.

Synthesis Methods

The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-cyclohexylpiperazine-1-carbonyl chloride with 3-carboxybenzaldehyde in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been optimized over the years to increase the yield and purity of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid.

Scientific Research Applications

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied in the field of neuroscience due to its selective antagonism of mGluR5. This receptor subtype has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to have therapeutic potential in these disorders by modulating the activity of mGluR5. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been studied for its potential use as a tool compound to study the role of mGluR5 in various neurological processes.

properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-5-4-6-15(13-14)18(22)23)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZIGRANVIIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.